molecular formula C14H19Br B14901746 1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene

1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene

Cat. No.: B14901746
M. Wt: 267.20 g/mol
InChI Key: FBCVXLJNTHKNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene is an organic compound that belongs to the class of bromobenzenes It features a bromine atom attached to a benzene ring, which is further substituted with a tert-butyl group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(tert-butyl)-5-(cyclopropylmethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yields. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 3-(tert-butyl)-5-(cyclopropylmethyl)phenol or corresponding amines.

    Oxidation: Formation of 3-(tert-butyl)-5-(cyclopropylmethyl)benzoic acid.

    Reduction: Formation of 3-(tert-butyl)-5-(cyclopropylmethyl)benzene.

Scientific Research Applications

1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-tert-butylbenzene: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    1-Bromo-4-tert-butylbenzene: Has the bromine atom in a different position, affecting its reactivity and properties.

    1-Bromo-3-(cyclopropylmethyl)benzene: Lacks the tert-butyl group, resulting in different steric and electronic effects.

Uniqueness

1-Bromo-3-(tert-butyl)-5-(cyclopropylmethyl)benzene is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which impart distinct steric and electronic properties. These features influence its reactivity and make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H19Br

Molecular Weight

267.20 g/mol

IUPAC Name

1-bromo-3-tert-butyl-5-(cyclopropylmethyl)benzene

InChI

InChI=1S/C14H19Br/c1-14(2,3)12-7-11(6-10-4-5-10)8-13(15)9-12/h7-10H,4-6H2,1-3H3

InChI Key

FBCVXLJNTHKNJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.